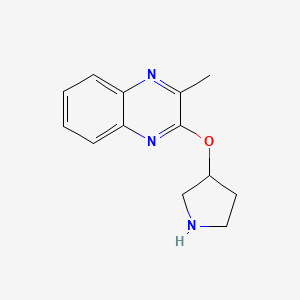

![molecular formula C21H18ClN3O3 B6497583 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 953250-94-7](/img/structure/B6497583.png)

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(3R)-1-(4-chlorophenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide”, have been reported. It has a molecular weight of 328.8 g/mol, a topological polar surface area of 40.6 Ų, and a complexity of 442 .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The compound has been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This makes the 1,3,5-Oxadiazole derivatives candidates for the development of novel antitubercular agents .

Anti-inflammatory Activity

The 1,3,4-oxadiazole ring system, which is part of the compound, exerts a wide variety of pharmacological activities such as anti-inflammatory . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Antiviral Activity

Indole derivatives, which are structurally similar to the compound, have shown antiviral activity . This suggests that the compound could potentially have applications in antiviral therapies.

Antineoplastic Activity

The 1,3,4-oxadiazole ring system has also shown antineoplastic activity , suggesting that the compound could potentially be used in cancer treatment.

FAK Inhibitory Activity

The 1,3,4-oxadiazole ring system has shown FAK inhibitory activity . FAK (Focal Adhesion Kinase) is a protein that plays a role in cell migration, proliferation, and survival. Inhibiting FAK could have potential therapeutic applications in conditions like cancer.

Anti-Alzheimer Properties

The 1,3,4-oxadiazole ring system has shown anti-Alzheimer properties . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c22-16-8-6-14(7-9-16)19-11-17(24-28-19)12-23-21(27)15-10-20(26)25(13-15)18-4-2-1-3-5-18/h1-9,11,15H,10,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZCWTKVCLELMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B6497502.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6497507.png)

![3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B6497512.png)

![2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B6497520.png)

![2-(2-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6497522.png)

![2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6497529.png)

![3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6497534.png)

![3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497552.png)

![3-(2-chlorophenyl)-5-methyl-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B6497561.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6497574.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6497591.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6497592.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6497599.png)